Cas no 1396782-92-5 (4-cyano-N-3-hydroxy-3-(thiophen-2-yl)propylbenzamide)

4-Cyano-N-3-hydroxy-3-(thiophen-2-yl)propylbenzamide is a synthetic organic compound featuring a benzamide core functionalized with a cyano group at the para position and a hydroxy-substituted thiophene-propyl chain at the amide nitrogen. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both polar (cyano, hydroxy) and aromatic (thiophene, benzamide) moieties enhances its solubility and binding affinity, making it suitable for structure-activity relationship studies. Its well-defined chemical properties and stability under standard conditions facilitate reproducible results in synthetic applications. The compound's modular design allows for further derivatization, supporting diverse research needs.
4-cyano-N-3-hydroxy-3-(thiophen-2-yl)propylbenzamide structure
1396782-92-5 structure
商品名:4-cyano-N-3-hydroxy-3-(thiophen-2-yl)propylbenzamide
CAS番号:1396782-92-5
MF:C15H14N2O2S
メガワット:286.348862171173
CID:6339167
PubChem ID:71787796

4-cyano-N-3-hydroxy-3-(thiophen-2-yl)propylbenzamide 化学的及び物理的性質

名前と識別子

    • 4-cyano-N-3-hydroxy-3-(thiophen-2-yl)propylbenzamide
    • 4-cyano-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide
    • 4-cyano-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide
    • 1396782-92-5
    • F6190-1533
    • 4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide
    • AKOS024536713
    • VU0535359-1
    • インチ: 1S/C15H14N2O2S/c16-10-11-3-5-12(6-4-11)15(19)17-8-7-13(18)14-2-1-9-20-14/h1-6,9,13,18H,7-8H2,(H,17,19)
    • InChIKey: LAGKVGXOEIKTIA-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1C(CCNC(C1C=CC(C#N)=CC=1)=O)O

計算された属性

  • せいみつぶんしりょう: 286.07759887g/mol
  • どういたいしつりょう: 286.07759887g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 371
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 101Ų

4-cyano-N-3-hydroxy-3-(thiophen-2-yl)propylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6190-1533-5μmol
4-cyano-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide
1396782-92-5
5μmol
$94.5 2023-09-09
Life Chemicals
F6190-1533-10mg
4-cyano-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide
1396782-92-5
10mg
$118.5 2023-09-09
Life Chemicals
F6190-1533-20mg
4-cyano-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide
1396782-92-5
20mg
$148.5 2023-09-09
Life Chemicals
F6190-1533-1mg
4-cyano-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide
1396782-92-5
1mg
$81.0 2023-09-09
Life Chemicals
F6190-1533-20μmol
4-cyano-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide
1396782-92-5
20μmol
$118.5 2023-09-09
Life Chemicals
F6190-1533-3mg
4-cyano-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide
1396782-92-5
3mg
$94.5 2023-09-09
Life Chemicals
F6190-1533-30mg
4-cyano-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide
1396782-92-5
30mg
$178.5 2023-09-09
Life Chemicals
F6190-1533-10μmol
4-cyano-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide
1396782-92-5
10μmol
$103.5 2023-09-09
Life Chemicals
F6190-1533-4mg
4-cyano-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide
1396782-92-5
4mg
$99.0 2023-09-09
Life Chemicals
F6190-1533-15mg
4-cyano-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide
1396782-92-5
15mg
$133.5 2023-09-09

4-cyano-N-3-hydroxy-3-(thiophen-2-yl)propylbenzamide 関連文献

4-cyano-N-3-hydroxy-3-(thiophen-2-yl)propylbenzamideに関する追加情報

Chemical Profile of 4-cyano-N-3-hydroxy-3-(thiophen-2-yl)propylbenzamide (CAS No. 1396782-92-5)

4-cyano-N-3-hydroxy-3-(thiophen-2-yl)propylbenzamide, identified by the Chemical Abstracts Service Number (CAS No.) 1396782-92-5, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This benzamide derivative features a cyano group, a hydroxyl-substituted propyl chain, and a thiophene ring, which collectively contribute to its distinct chemical behavior and potential biological activities.

The molecular structure of 4-cyano-N-3-hydroxy-3-(thiophen-2-yl)propylbenzamide consists of a benzamide core linked to a propyl chain that is further modified with a hydroxyl group and a thiophene ring at the third position. The presence of the cyano group at the fourth position of the benzene ring introduces a polar character, enhancing solubility in polar solvents while maintaining interactions with biological targets. The hydroxyl group and thiophene moiety add further complexity, enabling hydrogen bonding and π-stacking interactions, which are crucial for binding to biological macromolecules.

Recent research in medicinal chemistry has highlighted the significance of heterocyclic compounds, such as those containing thiophene rings, in drug design. Thiophene derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In particular, 4-cyano-N-3-hydroxy-3-(thiophen-2-yl)propylbenzamide has been investigated for its potential as a lead compound in developing novel therapeutic agents. Studies suggest that the combination of the cyano group and the hydroxyl-substituted propyl chain may enhance binding affinity to specific enzymes or receptors involved in disease pathways.

The hydroxyl group in 4-cyano-N-3-hydroxy-3-(thiophen-2-yl)propylbenzamide plays a critical role in modulating its pharmacokinetic properties. Hydroxyl groups are known to participate in hydrogen bonding, which can influence drug solubility, permeability, and metabolic stability. This feature makes it particularly valuable for designing drugs that require efficient absorption and distribution within the body. Additionally, the thiophene ring contributes to the compound's ability to interact with aromatic residues in biological targets, such as proteins and nucleic acids, which is essential for achieving high binding affinity.

Current research efforts are focused on synthesizing derivatives of 4-cyano-N-3-hydroxy-3-(thiophen-2-yl)propylbenzamide to optimize its pharmacological profile. By modifying the substitution patterns on the thiophene ring or introducing additional functional groups, chemists aim to enhance its bioactivity while minimizing potential side effects. Computational modeling and high-throughput screening techniques are being employed to identify promising analogs that exhibit improved efficacy and selectivity.

The cyano group in 4-cyano-N-3-hydroxy-3-(thiophen-2-yl)propylbenzamide also contributes to its reactivity and potential for further chemical modification. Cyano groups can undergo various transformations, such as reduction to amides or hydrolysis to carboxylic acids, which can be exploited in drug development pipelines. These transformations allow for fine-tuning of the compound's properties to meet specific therapeutic requirements. For instance, converting the cyano group to an amide might enhance stability while preserving biological activity.

In vitro studies have begun to explore the biological activity of 4-cyano-N-3-hydroxy-3-(thiophen-2-yl)propylbenzamide, with initial findings suggesting potential applications in modulating inflammatory pathways. The compound's ability to interact with enzymes such as cyclooxygenases (COX) or lipoxygenases has been investigated, as these enzymes play key roles in inflammation and pain signaling. While further research is needed to fully elucidate its mechanism of action, these preliminary results are encouraging for future therapeutic development.

The synthesis of 4-cyano-N-3-hydroxy-3-(thiophen-2-yl)propylbenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the benzamide core, introduction of the thiophene ring via cyclization reactions, and subsequent functionalization with the cyano and hydroxyl groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions or enzymatic resolutions, may be employed to achieve high enantioselectivity if stereochemical purity is required.

The potential applications of 4-cyano-N-3-hydroxy-3-(thiophen-2-yli propylbenzamide) extend beyond anti-inflammatory agents. Its structural features make it a versatile scaffold for designing compounds with activity against other diseases, including neurodegenerative disorders and cancer. For example, modifications targeting the thiophene ring could lead to compounds that inhibit kinase enzymes implicated in cancer progression or that interact with neurotransmitter receptors involved in neurological conditions.

As interest in natural product-inspired drug design grows, compounds like 4-cyano-N - 3 - hydroxy - 3 - (thiophen - 2 - yl ) prop ylb en z am ide offer valuable starting points for discovering new therapeutic entities. The integration of computational chemistry tools with traditional synthetic approaches enables rapid exploration of structural space and identification of promising candidates for further development. This interdisciplinary approach is crucial for accelerating progress in pharmaceutical innovation.

In conclusion, 4 - cyano - N - 3 - hydro xy - 3 - ( th i o ph e n e - 2 - yl ) p rop y l b en z am ide ( CAS No . 1396782 - 92 - 5 ) is a structurally complex organic compound with significant potential in medicinal chemistry . Its unique combination of functional groups , including a cyano group , a hydro x y l - s ub s t i t u t e d p rop y l c h ain , and a th i o ph e n e r i n g , makes it an attractive scaffold for developing novel therapeutic agents . Ongoing research aims to harness its bioactivity by optimizing its chemical structure through targeted modifications . As our understanding of biological targets advances , compounds like this one will continue to play a vital role in drug discovery efforts . p >

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